2-(1-(3,4-二氢异喹啉-2(1H)-基)-1-氧代丙酮-2-基)-6,7-二氢-2H-环戊[c]吡啶并[5H]-酮-3(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to contain a 3,4-dihydroisoquinoline moiety, which is a type of isoquinoline . Isoquinolines are heterocyclic compounds (compounds that contain atoms of at least two different elements as members of its rings) and are found in a number of natural products .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolines can be achieved through several methods. One common method is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamine to form the dihydroisoquinoline . Another method involves the use of trifluoromethanesulfonic anhydride (Tf2O) to promote a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles .Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of multiple ring structures. The 3,4-dihydroisoquinoline moiety would contribute to the complexity of the structure .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydroisoquinolines can be quite diverse. For example, they can be oxidized to their corresponding isoquinoline analogues . They can also undergo various transformations under different reaction conditions .科学研究应用
合成和结构应用
吡啶环化:吡啶衍生物,包括二氢异喹啉和环庚吡啶,已通过缩合反应合成,展示了该化合物在形成复杂杂环结构中的用途。该过程涉及多个步骤,包括氧化和 Diels-Alder 反应,突出了其在有机合成中的重要性以及创造新化学实体的潜力 (琼斯和琼斯,1973)。
呋喃再环化:已经开发出一种涉及特定酰肼和羧芳基化合物酸催化再环化的合成新方法,以生成异喹啉衍生物。此方法强调了该化合物的框架在构建具有潜在生物应用的杂环系统方面的多功能性 (布丁等人,2007)。
Rh(III) 催化的合成:该化合物的结构促进了通过 Rh(III) 催化的环化反应开发多取代的异喹啉和吡啶 N-氧化物。此方法强调了该化合物在有效生成复杂分子的用途,这对于推进合成化学和发现新材料至关重要 (石等人,2013)。
杂环合成和潜在用途
杂环合成:研究表明,由环戊并[c]吡啶和四氢异喹啉衍生物合成缩合的三唑并-和四唑并嘧啶。对杂环化学的探索不仅扩展了对复杂化学合成的理解,还为开发具有潜在药理特性的化合物开辟了途径 (西拉卡尼扬等人,2013)。
电致变色应用:源自吡咯并-苊并-吡啶并-二酮骨架的新型电子受体已在电致变色器件中显示出用途。此应用揭示了该化合物在材料科学中的潜力,特别是在为电子和光子技术开发新材料方面 (赵等人,2015)。
未来方向
作用机制
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies . It is a promising target for treating castration-resistant prostate cancer (CRPC) and breast cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction results in the inhibition of AKR1C3 .
Biochemical Pathways
The compound affects the glucuronidation pathway . Glucuronidation is essential for the metabolism and excretion of toxic substances. By inhibiting AKR1C3, the compound slows down the process of glucuronidation, which plays an important role in the onset of colorectal carcinoma, and many other diseases .
Pharmacokinetics
The compound shows good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . .
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 , which can lead to the prevention of various hormone-dependent or independent malignancies . The compound can achieve up to 5000-fold anti-AKR1C3 selectivity .
生化分析
Biochemical Properties
The compound 2-[1-oxo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one plays a crucial role in biochemical reactions. It interacts with the enzyme AKR1C3, a key regulator for hormone activity . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Cellular Effects
In cellular processes, this compound shows good potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . It influences cell function by inhibiting the activity of AKR1C3, which plays crucial roles in the occurrence of various hormone-dependent or independent malignancies .
Molecular Mechanism
The molecular mechanism of action of 2-[1-oxo-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves binding interactions with the enzyme AKR1C3 . The compound’s carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
属性
IUPAC Name |
2-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13(22-18(23)11-15-7-4-8-17(15)20-22)19(24)21-10-9-14-5-2-3-6-16(14)12-21/h2-3,5-6,11,13H,4,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAMGRRFFDTFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)N3C(=O)C=C4CCCC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。